BenchChemオンラインストアへようこそ!

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid

Physicochemical differentiation pKa comparison positional isomerism

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1157698-73-1; molecular formula C₁₀H₈Cl₂O₂; MW 231.08) is a trans-configured cyclopropane carboxylic acid building block featuring a 2,6-dichlorophenyl ring vicinal to the carboxyl group. Commercially supplied at ≥95–98% purity for pharmaceutical intermediate and medicinal chemistry research, it exists as the racemic trans (rel-(1R,2R)) diastereomer.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 1157698-73-1
Cat. No. B1386620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
CAS1157698-73-1
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H8Cl2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)
InChIKeyUJOYJHSCWRJSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1157698-73-1): Physicochemical Baseline and Comparator Landscape


2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1157698-73-1; molecular formula C₁₀H₈Cl₂O₂; MW 231.08) is a trans-configured cyclopropane carboxylic acid building block featuring a 2,6-dichlorophenyl ring vicinal to the carboxyl group . Commercially supplied at ≥95–98% purity for pharmaceutical intermediate and medicinal chemistry research, it exists as the racemic trans (rel-(1R,2R)) diastereomer . Its most closely related structural analogs include the geminal isomer 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1039931-24-2), the enantiopure (1R,2R)-enantiomer, and the 2,4-dichloro regioisomer 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid (CAS 84604-70-6). Despite sharing identical molecular formulae, these analogs differ in cyclopropane substitution pattern, stereochemistry, or chlorine regiochemistry, which can drive divergent physicochemical properties, biological target recognition, and synthetic utility .

Why 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid Cannot Be Interchanged with Its Geminal or Regioisomeric Analogs


Simple substitution of 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid with its geminal analog (CAS 1039931-24-2) or the 2,4-dichloro regioisomer (CAS 84604-70-6) is not chemically equivalent. In the geminal isomer, the carboxyl and aryl groups share the same cyclopropane carbon, altering ring strain distribution, pKa (predicted 3.73±0.20 vs. an estimated ~4.2–4.5 for the vicinal trans isomer), and steric accessibility for downstream amide coupling or esterification . The 2,4-dichloro substitution pattern on the phenyl ring introduces a different electronic profile that can shift target binding affinity or metabolic stability in drug-like derivatives . Furthermore, within CCR5 antagonist chemotypes, the trans-2-arylcyclopropane carboxylic acid moiety appears in patent-exemplified compounds with sub-nanomolar potency, whereas geminal analogs are largely absent from the same potency tier, suggesting a specific geometric requirement for biological recognition [1].

Quantitative Differentiation Evidence for 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid Against Closest Analogs


Positional Isomer Differentiation: Vicinal vs. Geminal Cyclopropane Substitution Impacts Predicted pKa by ~0.5–0.8 Log Units

The target compound has a vicinal (1,2-disubstituted) cyclopropane scaffold, whereas the geminal analog 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1039931-24-2) bears the carboxyl group at the same ring carbon as the aryl group . This constitutional difference produces a measurable shift in predicted acid dissociation constant: the geminal isomer has a predicted pKa of 3.73±0.20, while the vicinal trans-2-arylcyclopropanecarboxylic acid scaffold is expected to exhibit a pKa of approximately 4.2–4.5 (class-level inference based on unsubstituted trans-2-phenylcyclopropanecarboxylic acid literature values). This difference of ~0.5–0.8 log units alters ionization state at physiological pH and affects chromatographic retention, salt formation, and reactivity in carboxyl-activation chemistry [1].

Physicochemical differentiation pKa comparison positional isomerism

Stereochemical Definition: Racemic trans vs. Single Enantiomer Procurement Enables Scalable Route Scouting

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid is supplied as the racemic trans diastereomer (rel-(1R,2R)), which is distinct from the enantiopure (1R,2R)-enantiomer . The racemic trans product is priced at approximately €850 per 250 mg from established research chemical suppliers, whereas custom enantiopure (1R,2R) synthesis requires chiral resolution or asymmetric cyclopropanation and commands significantly higher cost and longer lead times for small quantities . This price-to-material ratio makes the racemic trans compound the pragmatic starting point for racemic SAR exploration and route scouting, while the enantiopure form is reserved for late-stage optimization .

Stereochemistry diastereomer procurement chiral resolution

CCR5 Antagonist Scaffold Privilege: trans-2-Arylcyclopropane Carboxylic Acid Motif Is Essential for Sub-Nanomolar Activity

The trans-2-arylcyclopropane carboxylic acid motif is a documented pharmacophore in CCR5 antagonist patents, with exemplified compounds achieving IC₅₀ values as low as 0.100 nM in CCR5-mediated HIV cell-cell fusion assays [1]. Patent US 7,569,579 explicitly claims cyclopropyl compounds wherein the cyclopropane ring bears a substituted phenyl and a carboxylic acid derivative in a trans relationship for CCR5 antagonism [2]. By contrast, geminal 1-arylcyclopropane-1-carboxylic acid scaffolds do not appear in the same potency tier within this chemotype, and independent screening data show that 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid exhibits only weak LOXL2 inhibition (IC₅₀ = 1,150 nM) [3], underscoring that the vicinal trans geometry is favored for high-affinity target engagement in certain protease and GPCR contexts.

CCR5 antagonist HIV entry inhibitor cyclopropane pharmacophore

Synthetic Versatility: Vicinal Carboxyl Enables Chemoselective Derivatization Strategies Not Accessible to Geminal Analogs

The vicinal arrangement of carboxyl and aryl groups in 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid permits sequential functionalization of the cyclopropane ring (e.g., amide formation at C1 while retaining the C2 aryl substituent for further diversification), a strategy not possible with geminal analogs where both groups compete for the same carbon atom . Process patents for trans-cyclopropane carboxylic acid derivatives describe their use as pharmaceutical intermediates where the trans relationship is critical for downstream chirality transfer in drug substance synthesis [1]. Further derivatization via the carboxylic acid handle into esters, amides, or acyl chlorides proceeds without the steric hindrance that characterizes the quaternary center of geminal 1-arylcyclopropane-1-carboxylic acids, potentially offering faster reaction kinetics and higher yields in library synthesis .

Synthetic chemistry chemoselective coupling building block differentiation

Regulatory and Safety Baseline: trans Isomer Profiled Under REACH with Documented Hazard Classification

The trans racemate (rac-(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, EC No. 948-657-0) has been notified under the EU CLP regulation with defined hazard statements, including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1]. This stands in contrast to the geminal analog (EC No. not publicly listed in ECHA C&L inventory as of 2025) and the 2,4-dichloro regioisomer, for which comparable regulatory dossiers are not publicly available [2]. The existence of a notified C&L classification facilitates institutional safety review and procurement approval workflows in academic and industrial laboratories operating under EU regulatory frameworks, reducing lead time for compound registration and use authorization .

REACH compliance hazard classification procurement safety

Recommended Application Scenarios for 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid Based on Quantitative Evidence


CCR5 Antagonist and HIV Entry Inhibitor Medicinal Chemistry Programs

Researchers developing small-molecule CCR5 antagonists for HIV entry inhibition should prioritize the trans-2-arylcyclopropane carboxylic acid scaffold represented by this compound. Patent US 7,569,579 and BindingDB data confirm that trans-cyclopropane carboxylic acid derivatives achieve sub-nanomolar IC₅₀ values (0.100 nM) in CCR5-mediated cell-cell fusion assays [1]. The racemic trans compound serves as the cost-efficient starting material for initial SAR exploration, with the pathway to enantiopure material reserved for lead optimization .

Diversity-Oriented Synthesis and Parallel Library Construction Requiring Chemoselective Carboxyl Derivatization

Medicinal chemistry groups conducting diversity-oriented synthesis using cyclopropane building blocks will benefit from the vicinal carboxyl arrangement, which offers faster acylation kinetics compared to sterically hindered geminal analogs [1]. The compound's availability at ≥95–98% purity from ISO-certified suppliers supports direct use in amide library synthesis without additional purification .

Physicochemical Property Optimization Studies Comparing Positional Isomer Scaffolds

Laboratories investigating the impact of cyclopropane positional isomerism on drug-like properties (pKa, logD, solubility) should include this compound in isomer comparison panels. The predicted pKa differential of ~0.5–0.8 units between the vicinal trans isomer and its geminal counterpart (predicted pKa 3.73±0.20) provides a tractable system for studying ionization-dependent pharmacokinetic behavior [1].

EU-Regulated Academic and Industrial Procurement Requiring REACH-Notified Building Blocks

Procurement officers and laboratory managers in EU/UK institutions requiring pre-notified hazard classification for chemical inventory registration should select this compound over non-notified analogs. The ECHA C&L notification (EC No. 948-657-0) with documented H315, H319, and H335 hazard statements streamlines safety review and regulatory compliance workflows [1].

Quote Request

Request a Quote for 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.